molecular formula C14H14ClN3 B2373202 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride CAS No. 2155855-12-0

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride

Cat. No.: B2373202
CAS No.: 2155855-12-0
M. Wt: 259.74
InChI Key: GZPNLHQKZDTTFL-UHFFFAOYSA-N
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Description

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C14H13N3·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . Common synthetic routes include:

    Condensation Reactions: Involving 2-aminopyridine and aldehydes/ketones.

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring.

    Functionalization: Introduction of the aniline group and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and substituted aromatic compounds .

Scientific Research Applications

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2-9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNLHQKZDTTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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